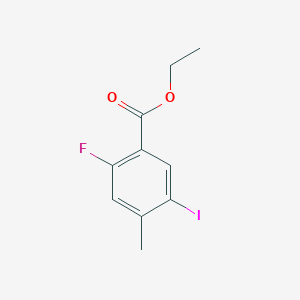

Ethyl 2-fluoro-5-iodo-4-methylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10FIO2 |

|---|---|

Molecular Weight |

308.09 g/mol |

IUPAC Name |

ethyl 2-fluoro-5-iodo-4-methylbenzoate |

InChI |

InChI=1S/C10H10FIO2/c1-3-14-10(13)7-5-9(12)6(2)4-8(7)11/h4-5H,3H2,1-2H3 |

InChI Key |

SVLUMFHKPTWIML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)I)C)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Fluoro 5 Iodo 4 Methylbenzoate and Analogous Architectures

Precursor Synthesis Strategies

The synthesis of the core intermediate, 2-fluoro-5-iodo-4-methylbenzoic acid, is a critical step. The arrangement of the fluoro, iodo, methyl, and carboxylic acid groups necessitates regioselective reactions. The strategies for synthesizing such precursors often rely on building upon simpler, commercially available benzene derivatives.

Synthesis of Halogenated Benzoic Acid Intermediates

A common approach to synthesizing complex aromatic compounds is the introduction and modification of functional groups that can direct the position of subsequent substitutions or be converted into the desired final substituent.

One powerful strategy for introducing a nitrogen-based functional group, which can later be converted to a variety of other groups, is through nitration followed by reduction.

The nitration of a substituted benzoic acid, for example, ortho-chloro-benzoic acid, can be achieved using a nitrating acid (a solution of nitric acid in concentrated sulfuric acid) at low temperatures, typically between 0°C and 5°C. google.com This electrophilic aromatic substitution introduces a nitro (-NO₂) group onto the ring. The position of nitration is directed by the existing substituents.

Following nitration, the nitro group is readily reduced to a primary amine (-NH₂). A common method for this reduction is using an iron reduction medium. google.com This two-step process effectively converts a substituted benzoic acid into a substituted aminobenzoic acid. For instance, this method is employed in the production of 2-chloro-5-aminobenzoic acid. google.com This aminobenzoic acid then becomes a versatile intermediate for further functionalization.

Aromatic amines are valuable intermediates primarily because they can be converted into diazonium salts, which are highly versatile in organic synthesis. The process, known as diazotization, involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.org

These diazonium salts are key intermediates in Sandmeyer reactions, which allow for the introduction of various substituents, including halogens. organic-chemistry.orgscirp.org To introduce an iodine atom, the diazonium salt is treated with a solution of potassium iodide. organic-chemistry.org This sequential diazotization-iodination provides a reliable method for converting an amino group on a benzoic acid derivative into an iodo group. organic-chemistry.orgresearchgate.net This approach is particularly useful as direct iodination can sometimes be challenging or lack regioselectivity. The conversion of aminobenzoic acids to their iodo-counterparts via diazonium salts is a well-established route in the synthesis of various aromatic compounds. scirp.orgscirp.org

Alkylation and Methylation of Benzoic Acid Derivatives

Establishing the carbon skeleton with the correct alkyl substitution is a foundational aspect of the synthesis. While direct methylation of a benzoic acid is possible, it is often more practical to begin with a precursor that already contains the methyl group.

For example, the synthesis of 4-fluoro-2-methylbenzoic acid can start from m-fluorotoluene. google.com In this approach, a Friedel-Crafts acylation reaction is performed on m-fluorotoluene with a reagent like trichloroacetyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride. This introduces a trichloroacetyl group onto the ring. Subsequent hydrolysis under alkaline conditions, followed by acidification, converts the trichloroacetyl group into a carboxylic acid, yielding the desired fluoro-methylbenzoic acid. google.com This strategy of building the benzoic acid functionality onto a pre-existing methylated and halogenated ring is an effective way to control the final substitution pattern.

Regioselective Halogenation Methods (e.g., Bromination, Iodination) of Benzoic Acid Precursors

Direct halogenation of an aromatic ring is a common method for introducing halogen atoms. The challenge lies in controlling the position (regioselectivity) of the incoming halogen, which is governed by the directing effects of the substituents already present on the ring.

For the introduction of iodine, direct iodination of a substituted benzoic acid can be an effective strategy. For instance, 5-iodo-2-methylbenzoic acid can be produced through the direct iodination of 2-methylbenzoic acid. google.com Such reactions are often carried out in the presence of iodine, an oxidizing agent, and sometimes a catalyst like a microporous compound (e.g., a zeolite) to improve yield and selectivity. google.com Similarly, direct iodination or bromination of 2,3,4-trifluorobenzoic acid can be performed with high regioselectivity to produce the 5-halo derivative. google.com This suggests that a precursor like 2-fluoro-4-methylbenzoic acid could potentially be regioselectively iodinated at the 5-position to yield the desired 2-fluoro-5-iodo-4-methylbenzoic acid intermediate, due to the directing effects of the existing groups.

Esterification Protocols for Benzoic Acids

The final step in the synthesis of Ethyl 2-fluoro-5-iodo-4-methylbenzoate is the esterification of the carboxylic acid group of the 2-fluoro-5-iodo-4-methylbenzoic acid precursor. Esterification is a fundamental reaction in organic chemistry, and several protocols are available for this transformation.

A widely used method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.

For the synthesis of ester derivatives of substituted para-amino benzoic acids, the intermediate azo compound can be refluxed with the appropriate alcohol in the presence of a mineral acid to form the ester. This demonstrates the robustness of the Fischer esterification method for variously substituted benzoic acids. The choice of reaction conditions, including the specific acid catalyst and temperature, can be optimized to achieve high yields of the desired ethyl ester product.

Direct Esterification Techniques with Ethanol

The most common method for the direct synthesis of ethyl esters from carboxylic acids is the Fischer esterification. This reaction involves heating the corresponding carboxylic acid, 2-fluoro-5-iodo-4-methylbenzoic acid, with an excess of ethanol in the presence of an acid catalyst. libretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.comgoogle.com

Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Ethanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

For sterically hindered carboxylic acids, the reaction rate of Fischer esterification can be slow. google.com In such cases, microwave-assisted organic synthesis (MAOS) can be employed to reduce reaction times and potentially increase yields. researchgate.net Microwave irradiation in a sealed vessel allows the reaction to be carried out at temperatures above the boiling point of the solvent, accelerating the rate of reaction. researchgate.net An optimized method for a substituted benzoic acid involved microwave heating at 130°C for 15 minutes with the intermittent addition of a catalytic amount of sulfuric acid to overcome the equilibrium limitations. researchgate.netusm.my

| Reaction | Reactants | Catalyst | Conditions | Product |

| Fischer Esterification | 2-fluoro-5-iodo-4-methylbenzoic acid, Ethanol | H₂SO₄ or TsOH | Heating | This compound |

Alternative Esterification Approaches for Substituted Benzoic Acids

Several alternative methods exist for the esterification of substituted benzoic acids, particularly when the carboxylic acid is sterically hindered or sensitive to the harsh acidic conditions of the Fischer esterification. rug.nlchemistrysteps.com

One common alternative involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol, usually in the presence of a base like pyridine or triethylamine, to form the ethyl ester. chemistrysteps.com This method is generally faster and not reversible, often leading to higher yields.

Another approach is to deprotonate the carboxylic acid with a base to form a carboxylate salt. This carboxylate can then act as a nucleophile in a substitution reaction with an ethyl halide, such as ethyl iodide or ethyl bromide, to form the ester. This Sₙ2 reaction is particularly useful for substrates that cannot tolerate acidic conditions.

The use of coupling reagents is also a popular method for esterification. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an active intermediate that readily reacts with ethanol. 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst in these reactions.

Furthermore, Lewis acids such as ytterbium(III) triflate can catalyze the esterification of a broad range of substrates, including those with various functional groups. organic-chemistry.org Solid acid catalysts, like modified montmorillonite K10 clay, have also been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions, offering a more environmentally friendly alternative. ijstr.org

| Method | Key Reagents | Advantages | Disadvantages |

| Acyl Chloride Formation | SOCl₂, oxalyl chloride, ethanol, base | High yields, not reversible | Requires an extra step |

| Sₙ2 with Alkyl Halide | Base, ethyl halide | Mild conditions | Susceptible to side reactions |

| Coupling Reagents | DCC, EDC, DMAP | Mild conditions, high yields | Stoichiometric amounts of reagents |

| Lewis Acid Catalysis | Ytterbium(III) triflate | Broad substrate scope | Catalyst can be expensive |

| Solid Acid Catalysis | Modified Montmorillonite K10 | Environmentally friendly, reusable catalyst | May require higher temperatures |

Palladium-Catalyzed Halogen Exchange Strategies for Iodinated Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed iodination of an aryl fluoride is not a standard transformation, palladium catalysis can be instrumental in the synthesis of aryl iodides through halogen exchange reactions, often referred to as Finkelstein-type reactions.

Although less common than for other halogens, palladium complexes have been studied for their potential to catalyze the aromatic retro-Finkelstein reaction, which involves the conversion of a more readily available aryl halide (like a bromide or chloride) to an aryl iodide. nih.gov This can be particularly useful if the corresponding bromo- or chloro-substituted precursor is more accessible than the fluoro-analogue. For instance, an aryl bromide can be converted to an aryl iodide using a palladium catalyst in the presence of an iodide source, such as potassium iodide.

A related and synthetically valuable strategy involves the in situ generation of aryl iodides from aryl chlorides, which then undergo a subsequent palladium-catalyzed reaction in a "domino" or "tandem" fashion. For example, an aryl chloride can be converted to the corresponding aryl iodide with potassium iodide and a palladium-on-carbon catalyst, which then immediately participates in a Sonogashira coupling. nih.gov

While the direct exchange of a fluorine atom for an iodine atom using palladium catalysis is challenging due to the strength of the C-F bond, palladium-catalyzed reactions are more commonly used for the fluorination of aryl halides. nih.gov However, the reverse reaction is less favorable. The synthesis of the iodinated precursor to this compound would likely rely on other methods, such as electrophilic aromatic substitution or Sandmeyer-type reactions, rather than a direct palladium-catalyzed halogen exchange of a fluoro-substituent.

| Reaction Type | Catalyst System | Reactants | Notes |

| Aromatic Finkelstein Reaction | Palladium complexes | Aryl bromide/chloride, Iodide source | Converts more accessible aryl halides to aryl iodides. |

| Domino Halex-Sonogashira | Pd/C | Aryl chloride, KI, Alkyne | In situ generation of aryl iodide followed by C-C coupling. |

Modular Synthesis Approaches for the Construction of Substituted Benzoate (B1203000) Esters

Modular synthesis provides a flexible and efficient strategy for the construction of complex molecules, such as polysubstituted benzoate esters, by assembling them from smaller, readily available building blocks. organic-chemistry.org This approach allows for the late-stage introduction of functional groups, which is highly desirable for creating libraries of related compounds.

A convergent synthetic approach to this compound could involve the synthesis of two or more key fragments that are then coupled together. For example, a suitably substituted aromatic ring could be assembled through a series of electrophilic aromatic substitution reactions, with the order of reactions being crucial to ensure the correct regiochemistry. chemistrysteps.com

Palladium-catalyzed cross-coupling reactions are central to many modular synthetic strategies. For instance, a Suzuki or Stille coupling could be used to join an aryl boronic acid or organostannane, respectively, with an aryl halide. This would allow for the construction of the carbon skeleton of the target molecule from smaller, functionalized aromatic precursors.

One-pot reactions that combine multiple transformations in a single synthetic operation are also a hallmark of efficient modular synthesis. For example, a sequence involving a Michael addition, followed by an annulation and an aromatization, can be used to construct highly substituted pyridine rings from simple starting materials in a single pot. organic-chemistry.org Similar strategies can be envisioned for the synthesis of polysubstituted benzene rings, where the careful choice of reactants and reaction conditions allows for the controlled assembly of the final product.

For the synthesis of this compound, a modular approach might involve the synthesis of a di-substituted benzene ring, for example, 4-bromo-2-fluorotoluene, which could then undergo further functionalization. The bromine atom could be converted to an iodine through a halogen exchange reaction or used as a handle for a cross-coupling reaction to introduce another substituent. The final step would then be the introduction and subsequent esterification of the carboxylic acid group.

| Synthetic Strategy | Key Features | Applicable Reactions |

| Convergent Synthesis | Assembly from pre-synthesized fragments | Cross-coupling reactions (Suzuki, Stille), Click chemistry |

| One-Pot Reactions | Multiple transformations in a single operation | Domino reactions, Tandem reactions, Cascade reactions |

| Late-Stage Functionalization | Introduction of functional groups at the end of the synthesis | C-H activation, Cross-coupling reactions |

Computational and Theoretical Investigations of Ethyl 2 Fluoro 5 Iodo 4 Methylbenzoate

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic landscape of a molecule. For Ethyl 2-fluoro-5-iodo-4-methylbenzoate, these approaches can elucidate the effects of its unique substitution pattern—a fluorine atom, an iodine atom, a methyl group, and an ethyl ester group—on the benzene ring.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying relatively large organic molecules. researchgate.net DFT calculations can be employed to determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311G(d,p) to accurately model the electronic structure. semanticscholar.org

Key electronic properties that can be investigated using DFT include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. europa.eu A smaller HOMO-LUMO gap generally indicates higher reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. researchgate.net For this compound, this can predict sites susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

DFT has been successfully applied to study substituent effects on the electronic structure of various benzoic acid derivatives, providing excellent correlations with experimental data. semanticscholar.org

For more accurate energy calculations, high-level ab initio methods like the Gaussian-3 (G3) and Gaussian-4 (G4) theories can be utilized. nih.govacs.org These composite methods combine results from several different calculations to achieve high accuracy in predicting thermochemical properties such as enthalpies of formation and reaction energies. rsc.org While computationally more demanding than DFT, G3 and G4 theories are valuable for obtaining benchmark energy data. nih.govrsc.org For a molecule like this compound, these methods could provide precise calculations of its stability and the energetics of potential reaction pathways.

Molecular Modeling and Conformational Analysis

The presence of the ethyl ester group introduces conformational flexibility to this compound. Molecular modeling techniques, particularly conformational analysis, are essential for identifying the most stable three-dimensional arrangements of the molecule.

This analysis involves systematically rotating the rotatable bonds—primarily the C-O and C-C bonds of the ethyl ester group—and calculating the potential energy of each resulting conformation. libretexts.org The goal is to identify the global energy minimum, which corresponds to the most populated conformation, as well as other low-energy conformers that may exist in equilibrium. nih.gov Understanding the preferred conformation is crucial as it influences the molecule's physical properties and its ability to interact with other molecules. For instance, steric hindrance between the ethyl group and the ortho-fluoro substituent could significantly impact the orientation of the ester group relative to the aromatic ring.

Theoretical Studies on Reaction Mechanisms and Stereoselectivity for Related Iodoaryl Compounds

Theoretical studies on these reactions often employ DFT to map out the potential energy surface, identifying transition states and intermediates. researchgate.net This allows for the elucidation of reaction pathways and the factors that control regioselectivity and stereoselectivity. For instance, computational studies can help understand the mechanism of iodine-mediated radical reactions or the activation of the carbon-iodine bond in cross-coupling reactions. nih.govacs.org Such theoretical frameworks could be applied to predict the likely reaction pathways for this compound in various synthetic transformations.

Predictive Analysis of Reactivity and Intermolecular Interaction Potentials

Computational methods are also valuable for predicting the reactivity and intermolecular interaction potential of this compound.

Reactivity Prediction: Reactivity can be predicted through the analysis of various calculated parameters. For example, the Fukui function can be calculated to identify the most electrophilic and nucleophilic sites within the molecule with greater precision than simple atomic charges. The energies of the frontier molecular orbitals (HOMO and LUMO) are also key indicators of reactivity. europa.eu A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor. These parameters can be used to forecast how the molecule will behave in different chemical environments. mdpi.com

Intermolecular Interaction Potentials: The potential for intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, can also be assessed computationally. For this compound, the iodine atom can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering and molecular recognition. The fluorine atom and the oxygen atoms of the ester group can act as hydrogen bond acceptors. Computational modeling can quantify the strength and geometry of these potential interactions, which are crucial for understanding the molecule's solid-state structure and its interactions in a biological context.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Role of Ethyl 2 Fluoro 5 Iodo 4 Methylbenzoate in Advanced Organic Synthesis

Utilization as a Key Intermediate for the Construction of Complex Molecular Architectures

The structure of Ethyl 2-fluoro-5-iodo-4-methylbenzoate makes it an ideal intermediate for synthesizing complex molecules through controlled, stepwise modifications. The carbon-iodine bond is particularly significant, as iodine is an excellent leaving group in numerous transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents at the 5-position of the benzene ring.

Key reactions where this compound serves as a pivotal intermediate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, linking the benzoate (B1203000) core to other aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further elaboration.

Heck Coupling: Formation of carbon-carbon bonds by reacting with alkenes.

Buchwald-Hartwig Amination: Introduction of nitrogen-based functional groups by coupling with amines.

The fluorine atom positioned ortho to the ester group exerts a strong electronic influence, affecting the reactivity of the aromatic ring and adjacent functional groups. This electronic effect can be exploited to control regioselectivity in subsequent synthetic steps. The strategic placement of these functional groups allows for a programmed sequence of reactions, building molecular complexity in a predictable manner.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound is a versatile precursor for constructing a variety of heterocyclic systems. amazonaws.com The functional groups on the aromatic ring can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of fused ring systems.

For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid. This acid can then react with adjacent functional groups, introduced via modification of the iodo-substituent, to form lactones or other heterocycles. researchgate.netacs.org Similarly, the ester can be converted to an amide, which can participate in cyclization cascades. The ortho-fluoro substituent can also play a role in directing cyclization or act as a site for nucleophilic aromatic substitution under certain conditions to form a new ring. This approach is valuable for creating novel scaffolds for drug discovery and other applications. dundee.ac.uk

Building Block for Pharmaceutical Intermediates and Molecular Scaffolds

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. dundee.ac.uknih.gov The "fluoro" and "methyl" groups present in this compound are common motifs in pharmaceutical compounds. Its structure represents a valuable scaffold that can be elaborated into more complex active pharmaceutical ingredients (APIs).

The compound serves as a key starting material for molecules targeting a range of biological systems. The ability to perform cross-coupling reactions at the iodo-position allows for the systematic exploration of chemical space around the core scaffold, a process central to lead optimization in drug discovery programs. google.com Patents for various fluorinated benzoic acids demonstrate their importance as intermediates in the synthesis of antibacterial agents and other therapeutic compounds. google.com

Below is a table of representative pharmaceutical intermediates and the synthetic reactions where a building block like this compound would be valuable.

| Pharmaceutical Intermediate Class | Relevant Synthetic Transformation | Potential Application |

| Bi-aryl compounds | Suzuki-Miyaura Coupling | Enzyme inhibitors, receptor antagonists |

| Aryl-amines | Buchwald-Hartwig Amination | Kinase inhibitors, GPCR modulators |

| Acetylenic compounds | Sonogashira Coupling | Antiviral agents, imaging agents |

| Fused Heterocycles | Intramolecular Cyclization | Anticancer agents, anti-inflammatory drugs |

Contribution to the Development of New Synthetic Methodologies

Halogenated organic compounds are frequently used as benchmark substrates to test and refine new synthetic methods. nih.gov this compound, with its distinct combination of reactive sites, is a suitable candidate for exploring novel chemical transformations. For example, its structure could be used to investigate:

Regioselective C-H Activation: Developing catalysts that can selectively functionalize one of the C-H bonds on the aromatic ring in the presence of the other functional groups.

Photoredox Catalysis: Using visible light to initiate novel coupling or cyclization reactions involving the carbon-iodine bond or other parts of the molecule. acs.org

Enzymatic Halogenation/Dehalogenation: Exploring the use of halogenase enzymes for selective transformations, contributing to greener and more sustainable chemical synthesis. nih.gov

The development of such methodologies expands the toolkit available to synthetic chemists, and using well-defined substrates like this compound allows for a clear assessment of a new reaction's scope, limitations, and selectivity. eurekaselect.com

Derivatization and Applications of Analogs in Specialized Chemical Fields

The core structure of this compound can be systematically modified to produce a library of analogs with tailored properties. These analogs find applications in various specialized fields beyond pharmaceuticals.

Table of Structural Analogs and Their Potential Applications

| Analog Compound Name | Structural Modification | Potential Application Field |

| Mthis compound | Ester Group Change (Ethyl to Methyl) | Agrochemicals, Materials Science |

| Ethyl 5-bromo-2-fluoro-4-methylbenzoate | Halogen Substitution (Iodine to Bromine) | Organic Electronics (OLEDs), Polymers |

| Ethyl 2-fluoro-4-methylbenzoate | De-iodinated Analog | Liquid Crystals, Chemical Sensors |

| 2-Fluoro-5-iodo-4-methylbenzoic acid | Ester Hydrolysis (Ethyl Ester to Acid) | Precursor for PET imaging ligands, Coordination Chemistry |

By changing the ester group (e.g., to a methyl or tert-butyl ester), chemists can fine-tune the compound's solubility and reactivity. Replacing the iodine with another halogen like bromine alters the reactivity in cross-coupling reactions, providing an alternative synthetic handle. The corresponding carboxylic acid, obtained via hydrolysis, is a key precursor for creating amide derivatives or for use in applications like positron emission tomography (PET) imaging after radiolabeling with isotopes like fluorine-18. arkat-usa.orgresearchgate.net These modifications allow for the rational design of molecules for materials science, agrochemicals, and diagnostics.

Conclusion and Future Research Directions

Summary of the Current Research Landscape Pertaining to Halogenated Benzoate (B1203000) Derivatives

The field of halogenated benzoate derivatives is a mature yet continually evolving area of chemical research. The synthesis of these compounds is well-established, with classical methods such as electrophilic halogenation and esterification of the corresponding benzoic acids remaining prevalent. More contemporary approaches, including transition-metal-catalyzed C-H activation and functionalization, are providing more efficient and selective routes to novel substitution patterns.

A significant body of research focuses on the application of these derivatives as key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, fluorinated benzoic acids and their esters are integral components in the synthesis of various active pharmaceutical ingredients (APIs), where the fluorine atom is often introduced to enhance metabolic stability or modulate biological activity. Similarly, iodinated benzoates are prized for their utility in cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are fundamental transformations in the construction of complex organic molecules.

The physical and spectroscopic properties of many halogenated benzoates have been thoroughly characterized, providing a solid foundation for the identification and analysis of new derivatives. However, the research landscape is somewhat fragmented, with extensive data available for certain substitution patterns while others, like that of Ethyl 2-fluoro-5-iodo-4-methylbenzoate, remain largely unexplored.

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the wealth of knowledge on halogenated benzoates, several knowledge gaps and exciting research avenues can be identified:

Scarcity of Data on Polysubstituted Analogues: There is a noticeable lack of comprehensive studies on benzoate derivatives with multiple, distinct halogen substituents, particularly those combining fluorine and iodine. The specific electronic and steric interactions in such molecules are not well understood, and their full synthetic potential is yet to be unlocked.

Need for More Efficient Synthetic Methodologies: While classical synthetic methods are reliable, they can sometimes lack regioselectivity and require harsh reaction conditions. There is a continuous need for the development of milder, more efficient, and highly selective methods for the synthesis of polysubstituted halogenated benzoates. This includes the exploration of novel catalysts and C-H functionalization strategies.

Exploration of Novel Reactivity: The unique interplay of the fluoro, iodo, and methyl groups on the aromatic ring of this compound could lead to novel and unexplored reactivity. For example, the directing effects of these substituents in further electrophilic aromatic substitution or metal-catalyzed reactions warrant investigation.

Limited Understanding of Structure-Property Relationships: For many complex halogenated benzoates, a clear understanding of how the specific substitution pattern influences physical properties (e.g., crystallinity, solubility) and chemical reactivity is lacking. Systematic studies are needed to establish these crucial structure-property relationships.

Prospective Applications in Synthetic Organic Chemistry and Methodological Development

The structure of this compound makes it a promising candidate for a variety of applications in synthetic organic chemistry:

Versatile Building Block for Cross-Coupling Reactions: The presence of the iodine atom at the 5-position provides a prime site for a multitude of cross-coupling reactions. This would allow for the introduction of a wide range of substituents, including alkyl, aryl, vinyl, and alkynyl groups, as well as various heteroatomic functionalities. The electronic influence of the ortho-fluoro and para-methyl groups could modulate the reactivity of the C-I bond in these transformations.

Platform for the Synthesis of Novel Heterocycles: The functional group handles on the molecule (ester, fluoro, iodo, methyl) could be strategically manipulated to construct novel heterocyclic scaffolds. For example, the ester could be hydrolyzed to the carboxylic acid, which could then participate in cyclization reactions with adjacent functionalities introduced via the iodinated position.

Development of New Synthetic Methodologies: The unique substitution pattern of this compound could be used as a model system for the development of new synthetic methods. For instance, it could be employed to study the regioselectivity of novel C-H activation or halogen-dance reactions.

Opportunities for Interdisciplinary Research Involving Halogenated Benzoate Esters

The potential applications of this compound and related halogenated benzoate esters extend beyond traditional organic synthesis and offer exciting opportunities for interdisciplinary collaboration:

Medicinal Chemistry: As a highly functionalized scaffold, this compound could serve as a starting point for the synthesis of new bioactive molecules. The fluorine atom could impart favorable pharmacokinetic properties, while the diverse functionalities that can be introduced at the iodinated position could be used to probe interactions with biological targets.

Materials Science: Halogenated aromatic compounds are known to exhibit interesting photophysical and electronic properties. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), liquid crystals, or functional polymers. The presence of the heavy iodine atom could also lead to interesting photophysical phenomena, such as enhanced intersystem crossing.

Agrochemical Science: The development of new pesticides and herbicides often relies on the synthesis of novel, highly functionalized organic molecules. The structural features of this compound could be incorporated into new agrochemical candidates to enhance their efficacy and selectivity.

Chemical Biology: Halogenated benzoate esters could be used to synthesize chemical probes to study biological processes. For example, the iodine atom could serve as a site for the attachment of reporter groups or for photoaffinity labeling experiments.

Data Tables

Table 1: Physicochemical Properties of Representative Halogenated Ethyl Benzoates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Ethyl 2-fluorobenzoate | 699-23-0 | C₉H₉FO₂ | 168.16 | Liquid |

| Ethyl 4-iodobenzoate | 51934-41-9 | C₉H₉IO₂ | 276.07 | Solid |

| Ethyl 4-methylbenzoate | 94-08-6 | C₁₀H₁₂O₂ | 164.20 | Liquid |

| Ethyl 2-fluoro-5-methylbenzoate | 496841-90-8 | C₁₀H₁₁FO₂ | 182.19 | Not specified |

Interactive Data Table: Physicochemical Properties

Table 2: Spectroscopic Data of Representative Halogenated Ethyl Benzoates

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Ethyl 2-fluorobenzoate | 7.9-7.1 (m, 4H, Ar-H), 4.4 (q, 2H, -OCH₂-), 1.4 (t, 3H, -CH₃) | 164.5 (C=O), 162.0 (d, J=250 Hz, C-F), 134-116 (Ar-C), 61.5 (-OCH₂-), 14.2 (-CH₃) | ~1720 (C=O), ~1250 (C-O), ~1220 (C-F) |

| Ethyl 4-iodobenzoate | 7.8 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 4.4 (q, 2H, -OCH₂-), 1.4 (t, 3H, -CH₃) | 166.0 (C=O), 137.5 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 98.0 (C-I), 61.0 (-OCH₂-), 14.3 (-CH₃) | ~1715 (C=O), ~1270 (C-O) |

| Ethyl 4-methylbenzoate | 7.9 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 4.3 (q, 2H, -OCH₂-), 2.4 (s, 3H, Ar-CH₃), 1.4 (t, 3H, -CH₃) | 166.5 (C=O), 143.5 (Ar-C), 129.5 (Ar-C), 129.0 (Ar-C), 127.0 (Ar-C), 60.8 (-OCH₂-), 21.5 (Ar-CH₃), 14.4 (-CH₃) | ~1720 (C=O), ~1275 (C-O) |

Interactive Data Table: Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.